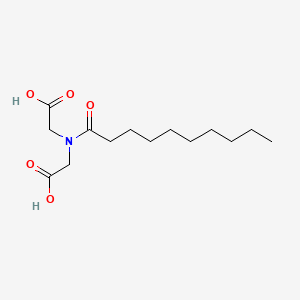

Acetyl carboxymethyl caproyl glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of acetyl carboxymethyl caproyl glycine involves several steps. One common method is the alkylation of glycine equivalents with 1,2-electrophiles . This process can be carried out using various reagents and conditions, such as the use of acetic anhydride and glycine in water . The reaction mixture is stirred vigorously until the glycine is almost completely dissolved, and then acetic anhydride is added in one portion. The solution is then placed in a refrigerator to effect complete crystallization .

Analyse Des Réactions Chimiques

Acetyl carboxymethyl caproyl glycine can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in the acetyl-CoA pathway, which involves the conversion of H2 and CO2 to formate, acetate, and pyruvate under mild hydrothermal conditions . This pathway is catalyzed by transition metal minerals that can activate H2 and CO2 by chemisorption . Additionally, the compound can form acyl-CoA thioesters, which are chemically reactive and can participate in various metabolic processes .

Applications De Recherche Scientifique

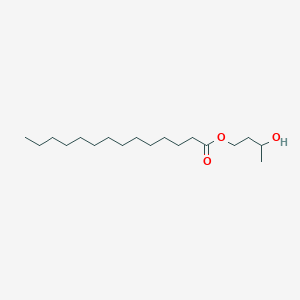

Acetyl carboxymethyl caproyl glycine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in the glycine cleavage system, which is involved in the metabolism of glycine and other amino acids . In industry, it is used in the production of cosmetics and personal care products due to its skin and hair conditioning properties .

Mécanisme D'action

The mechanism of action of acetyl carboxymethyl caproyl glycine involves its participation in various metabolic pathways. For example, in the acetyl-CoA pathway, it catalyzes the first committed step in fatty acid biosynthesis by transferring a carboxyl anion to acetyl-CoA, yielding malonyl-CoA . This process is essential for the synthesis and maintenance of cellular membranes . Additionally, the compound can form acyl-CoA thioesters, which are involved in the regulation of various cellular processes, including gene transcription and protein activity .

Comparaison Avec Des Composés Similaires

Acetyl carboxymethyl caproyl glycine can be compared with other amino acid alkyl amides, such as lauroyl lysine and sodium lauroyl glutamate . These compounds also function as skin and hair conditioning agents and surfactants in personal care products . this compound is unique due to its specific molecular structure and its ability to participate in the acetyl-CoA pathway . Other similar compounds include capryloyl glycine, which is the N-acylation product of glycine with caprylic acid chloride .

Propriétés

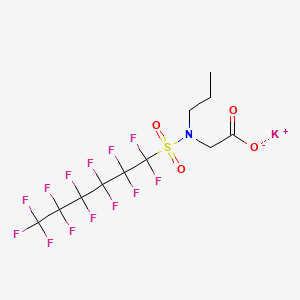

Numéro CAS |

72297-47-3 |

|---|---|

Formule moléculaire |

C14H25NO5 |

Poids moléculaire |

287.35 g/mol |

Nom IUPAC |

2-[carboxymethyl(decanoyl)amino]acetic acid |

InChI |

InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-8-9-12(16)15(10-13(17)18)11-14(19)20/h2-11H2,1H3,(H,17,18)(H,19,20) |

Clé InChI |

MXAWMJKSLZYLSG-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC(=O)N(CC(=O)O)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)